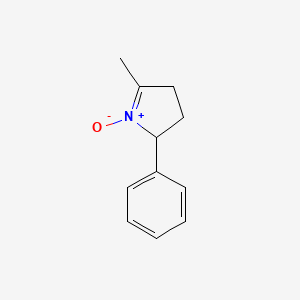![molecular formula C9H14O B14371796 8-Methoxybicyclo[3.2.1]oct-6-ene CAS No. 91424-50-9](/img/structure/B14371796.png)
8-Methoxybicyclo[3.2.1]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxybicyclo[321]oct-6-ene is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group attached to the bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxybicyclo[3.2.1]oct-6-ene typically involves the use of intramolecular Diels-Alder reactions. For example, a common synthetic route includes the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under thermal conditions to form the bicyclic structure . The reaction conditions often involve heating the reactants in a solvent such as toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxybicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Applications De Recherche Scientifique
8-Methoxybicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 8-Methoxybicyclo[3.2.1]oct-6-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar bicyclic structure but with an oxygen atom in place of the methoxy group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, making it part of the tropane alkaloid family.
Bicyclo[2.2.2]octane: Different bicyclic framework with three fused rings.
Uniqueness
8-Methoxybicyclo[3.2.1]oct-6-ene is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
91424-50-9 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
8-methoxybicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C9H14O/c1-10-9-7-3-2-4-8(9)6-5-7/h5-9H,2-4H2,1H3 |
Clé InChI |
IIRSBMGYYSANRE-UHFFFAOYSA-N |
SMILES canonique |
COC1C2CCCC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)



![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)
![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
